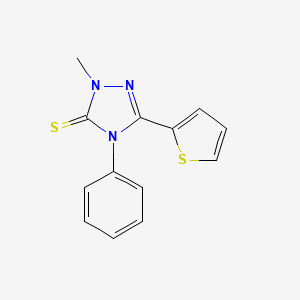

3-Tionotiazol-1,2,4-triazol-5-il-2-metil-4-fenil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to exhibit tautomerism in solution .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene and triazole derivatives can vary greatly depending on the substituents attached to the ring. For example, 1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand .

Chemical Reactions Analysis

Thiophene and triazole derivatives can undergo a variety of chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mecanismo De Acción

Target of Action

It’s known that thiophene-based analogs and 1,2,4-triazole nucleus compounds have been studied extensively for their potential biological activities . They often interact as a hydrogen bond acceptor and donor at the active site of a receptor .

Mode of Action

Compounds with a thiophene ring system and 1,2,4-triazole nucleus are known to exhibit a variety of pharmacological properties . They often act by interacting with the active site of a receptor, where they can act as both a hydrogen bond acceptor and donor .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The stability metabolism of the 1,2,4-triazole nucleus acts as a major pharmacophore , which suggests that it may have good bioavailability.

Result of Action

Given the known pharmacological properties of thiophene derivatives and 1,2,4-triazole nucleus compounds , it can be inferred that the compound may have a variety of effects at the molecular and cellular level.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione is its relatively low toxicity, making it a safer compound to work with in the laboratory compared to other compounds with similar properties. However, 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione is not fully understood, which can make it challenging to design experiments to study its effects.

Direcciones Futuras

There are several potential future directions for research on 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione. One area of interest is the development of new drugs based on the structure of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione. Researchers are also interested in exploring the potential of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the mechanism of action of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione and its potential applications in the field of cancer research.

Métodos De Síntesis

2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione can be synthesized through a multi-step process involving the reaction of various reagents such as thiophene-2-carbaldehyde, hydrazine hydrate, and methyl isocyanate. The synthesis of 2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione has been optimized in recent years, leading to increased yields and purity of the compound.

Aplicaciones Científicas De Investigación

- Los derivados de MTT han mostrado propiedades antimicrobianas prometedoras. Los investigadores han sintetizado varios análogos de MTT y han evaluado su efectividad contra bacterias y hongos. Estos compuestos podrían servir potencialmente como nuevos agentes antimicrobianos en la lucha contra los patógenos resistentes a los medicamentos .

- Los derivados de MTT se han investigado por su actividad antitumoral. Su capacidad para inhibir el crecimiento de células cancerosas e inducir la apoptosis los convierte en candidatos interesantes para la terapia contra el cáncer. Los investigadores continúan explorando sus mecanismos de acción y posibles aplicaciones clínicas .

- Las moléculas basadas en MTT se han estudiado como donantes moleculares en OSC. Sus características ópticas y eléctricas únicas las hacen adecuadas para su uso en dispositivos fotovoltaicos orgánicos. Los investigadores buscan mejorar su eficiencia y estabilidad para aplicaciones de energía sostenible .

- MTT contiene un anillo de tiadiazol, que es un andamiaje versátil en química medicinal. Los investigadores han sintetizado derivados de MTT con diversos sustituyentes y han evaluado sus actividades biológicas. Estos compuestos presentan potencial como agentes antiinflamatorios, antidiabéticos y antitumorales .

- Combinando las unidades de imidazol y tiazol, los derivados de MTT ofrecen una estructura híbrida con propiedades multifacéticas. Estos híbridos se han explorado por sus actividades antifúngicas, antivirales y antioxidantes. Los investigadores buscan optimizar sus perfiles farmacológicos .

Actividad Antimicrobiana

Potencial Anticancerígeno

Celdas Solares Orgánicas (OSC)

Derivados de Tiadiazol

Híbridos de Imidazol-Tiazol

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-15-13(17)16(10-6-3-2-4-7-10)12(14-15)11-8-5-9-18-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHRGOKRNQCNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C(=N1)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2457708.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2457713.png)

![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2457725.png)

![5-Chloro-2-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2457729.png)